Pravastatin-d3 Sodium Salt (major)

Description

Significance of Deuterated Compounds in Quantitative and Mechanistic Studies

Deuterated compounds are particularly significant in quantitative and mechanistic studies for several key reasons. symeres.com In quantitative analysis, they serve as ideal internal standards. clearsynth.com Since a deuterated standard is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization and matrix effects in the mass spectrometer. youtube.comclearsynth.com This allows for highly accurate and precise quantification of the target compound in complex biological matrices. clearsynth.com

The introduction of deuterium (B1214612) can also be a powerful tool in mechanistic studies. symeres.com The heavier mass of deuterium can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the breaking of a carbon-deuterium bond is slower than that of a carbon-hydrogen bond. symeres.com By strategically placing deuterium atoms in a molecule, researchers can gain insights into reaction mechanisms and identify rate-limiting steps in metabolic pathways. youtube.com Furthermore, stable isotope labeling is instrumental in tracing the metabolic fate of drugs and other xenobiotics, helping to identify and characterize metabolites. acs.orgnih.gov

Overview of Pravastatin-d3 Sodium Salt as a Research Standard

Pravastatin-d3 Sodium Salt is the deuterated form of Pravastatin (B1207561) sodium salt, a well-known inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. bertin-bioreagent.commedchemexpress.comcaymanchem.com As a research standard, Pravastatin-d3 Sodium Salt is primarily used as an internal standard for the quantification of pravastatin in various biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comglpbio.cnbiocompare.com Its use ensures the accuracy and reliability of analytical methods developed for pharmacokinetic studies and therapeutic drug monitoring. clearsynth.commedchemexpress.com

The key properties of Pravastatin-d3 Sodium Salt are summarized in the table below:

| Property | Value |

| CAS Number | 1329836-90-9 caymanchem.com |

| Molecular Formula | C₂₃H₃₂D₃NaO₇ caymanchem.comscbt.com |

| Molecular Weight | 449.5 g/mol caymanchem.com |

| Purity | ≥99% deuterated forms (d₁-d₃) biocompare.comcaymanchem.com |

| Solubility | Slightly soluble in methanol (B129727) and water. caymanchem.com |

| Storage | -20°C biocompare.com |

This data is for research purposes only and not for human or therapeutic use.

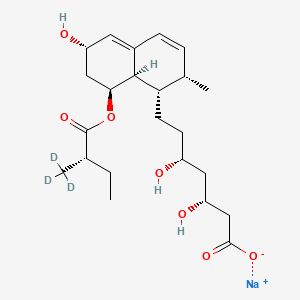

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBQYTRBTXKKOG-ZJDKIXRVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Isotopic Labeling Strategies for Pravastatin D3 Sodium Salt

Approaches to Deuterium (B1214612) Incorporation in Pravastatin (B1207561) Structuresmedchemexpress.commedchemexpress.comvulcanchem.com

The synthesis of Pravastatin-d3 Sodium Salt is strategically designed to introduce deuterium atoms at a specific, metabolically stable position to ensure its utility as an internal standard. The common isotopologue, designated as "major," features three deuterium atoms on the methyl group of the 2-methylbutanoate side chain. caymanchem.comvivanls.com

The prevailing synthetic strategy involves a multi-step process that begins with a deuterated building block rather than attempting to exchange hydrogen for deuterium on the final pravastatin molecule. This approach ensures precise labeling and high isotopic enrichment. The general synthesis can be outlined as follows:

Preparation of a Deuterated Side Chain: The synthesis commences with the preparation of (2S)-2-(methyl-d3)butanoic acid. This key precursor contains the required three deuterium atoms on the terminal methyl group.

Esterification: The deuterated butanoic acid derivative is then chemically coupled to the hydroxyl group on the hexahydronaphthalene (B12109599) ring system of pravastatin lactone. This esterification reaction creates Pravastatin Lactone-d3. vivanls.com

Hydrolysis to the Sodium Salt: The final step involves the hydrolysis of the lactone ring of Pravastatin Lactone-d3. This is typically achieved by treatment with a stoichiometric amount of a sodium base, such as sodium hydroxide, in an aqueous or alcoholic solution. google.com This reaction opens the lactone ring to form the dihydroxy heptanoic acid, which is isolated as its sodium salt, yielding Pravastatin-d3 Sodium Salt. google.com

This method of incorporating a pre-labeled chemical moiety is advantageous as it prevents the non-specific labeling that might occur with direct exchange methods and ensures the label is not lost through common metabolic pathways, a critical feature for an internal standard used in pharmacokinetic studies.

Spectroscopic Characterization of Deuterated Pravastatin Variantsmedchemexpress.com

To confirm the successful synthesis and verify the structural integrity and isotopic purity of Pravastatin-d3 Sodium Salt, a suite of spectroscopic techniques is employed. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods used for this characterization.

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of pravastatin and its deuterated internal standard. jsmcentral.org In this method, the mass-to-charge ratio (m/z) of the molecule and its fragments are measured, providing definitive confirmation of its identity and the presence of the deuterium label. The mass difference between the non-labeled and the d3-labeled compound is a direct indicator of successful deuterium incorporation.

In negative ionization mode, the precursor ions (MH-) and specific product ions are monitored. The observed shift of approximately 3 atomic mass units between the non-deuterated and deuterated compounds confirms the presence of three deuterium atoms. jsmcentral.org

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Pravastatin | Negative | 423.2 | 321.2 |

| Pravastatin-d3 | Negative | 426.3 | 321.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic structure of the molecule. While full spectra for the d3 variant are not commonly published, the expected changes based on well-documented spectra of non-labeled pravastatin are predictable and serve as a crucial verification tool. researchgate.netdoi.org

¹H NMR: In the proton NMR spectrum of Pravastatin-d3, the most significant and telling difference would be the absence of the signal corresponding to the methyl protons of the 2-methylbutanoate side chain. Deuterium is not observed in ¹H NMR, so its substitution for hydrogen results in the disappearance of the corresponding peak.

¹³C NMR: In the carbon-13 NMR spectrum, the carbon atom attached to the three deuterium atoms (the CD₃ group) will exhibit distinct changes. The signal will appear as a multiplet (typically a triplet of triplets) due to the spin-spin coupling between the carbon-13 nucleus and the deuterium nuclei (which have a spin I=1). Furthermore, this signal will be shifted slightly upfield compared to the corresponding CH₃ group in unlabeled pravastatin, an effect known as the isotopic shift. Studies of unlabeled pravastatin have identified the chemical shifts of all carbon atoms, allowing for precise identification of the affected signal. researchgate.netacs.org

| Spectroscopy Type | Affected Group | Expected Observation |

|---|---|---|

| ¹H NMR | Methyl protons of butanoate side chain | Signal is absent/disappears |

| ¹³C NMR | Methyl carbon of butanoate side chain | Signal appears as a multiplet and is shifted upfield |

These spectroscopic methods, used in concert, provide unambiguous confirmation of the successful and specific isotopic labeling of Pravastatin-d3 Sodium Salt, validating its suitability for use in sensitive analytical applications.

Advanced Analytical Methodologies for Pravastatin D3 Sodium Salt in Research Matrices

Chromatographic Methodologies in Labeled Compound Analysis

Chromatographic separation is a critical step in the analysis of Pravastatin-d3 sodium salt, ensuring its resolution from the unlabeled drug, metabolites, and endogenous matrix components. The isotopic labeling of Pravastatin (B1207561) with three deuterium (B1214612) atoms (d3) results in a negligible difference in physicochemical properties, meaning its chromatographic behavior is virtually identical to that of unlabeled pravastatin. Therefore, methods developed for pravastatin are directly applicable to its deuterated analog.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely used technique for the analysis of pravastatin and its labeled counterparts. nih.govresearchgate.netpharmatutor.org The separation is typically achieved on octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) columns. nih.govresearchgate.netnih.govmdpi.com Method development involves optimizing the mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and sensitivity. researchgate.net The UV detection wavelength for pravastatin is commonly set around its maximum absorption at 238 nm or 239 nm. nih.govmdpi.comnih.gov

Various mobile phase compositions have been reported, often consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net For instance, a mobile phase of 10mM ammonium (B1175870) acetate, methanol, and triethylamine (B128534) has been successfully used. nih.gov Another common mobile phase is a mixture of acetonitrile and potassium dihydrogen orthophosphate buffer adjusted to an acidic pH. researchgate.net The selection of these parameters is crucial for achieving sharp peaks and good resolution.

Table 1: Examples of HPLC Conditions for Pravastatin Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Teknokroma C8 (5 µm, 25 cm × 4.6 mm) nih.gov | Phenomenex® Luna 5µm C18 (150x4.6mm) researchgate.net | Varian C18 (5 µm, 4.6×250 mm) nih.gov |

| Mobile Phase | 10mM ammonium acetate: methanol: triethylamine (40:60:0.17 v/v/v) nih.gov | Acetonitrile: 0.02M Potassium dihydrogen orthophosphate (30:70), pH 3.0 researchgate.net | Isocratic elution nih.gov |

| Flow Rate | 1.0 mL/min nih.gov | 1.5 mL/min researchgate.net | 1.0 mL/min nih.gov |

| Detection | UV at 239 nm nih.gov | UV at 240 nm researchgate.net | Diode Array Detector (DAD) at 230 nm nih.gov |

| Retention Time | 2.15 min nih.gov | Not specified | 6.94 min nih.gov |

This is an interactive data table. You can sort and filter the data as needed.

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and higher pressures. researchgate.net This results in significantly faster analysis times, improved resolution, and increased sensitivity, which are advantageous in high-throughput research environments. researchgate.net

A stability-indicating UPLC method for pravastatin sodium has been developed using an Acquity UPLC® HSS C18 column (2.1 × 100mm, 1.8µm). researchgate.net The method employed a mobile phase of pH 5.5 buffer and methanol (30:70 v/v) at a flow rate of 0.2 mL/min, with UV detection at 238 nm. researchgate.net This approach achieved a very short retention time of 1.5 minutes, demonstrating the efficiency of UPLC for the analysis of pravastatin and, by extension, Pravastatin-d3 sodium salt. researchgate.net

Table 2: UPLC Conditions for Pravastatin Sodium Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC® HSS C18 (1.8µm, 2.1 × 100mm) researchgate.net |

| Mobile Phase | pH 5.5 buffer: Methanol (30 : 70 v/v) researchgate.net |

| Flow Rate | 0.2 mL/min researchgate.net |

| Detection | UV at 238 nm researchgate.net |

| Retention Time | 1.5 min researchgate.net |

This is an interactive data table. You can sort and filter the data as needed.

Method Validation Parameters for Research Bioanalytical Assays

For research bioanalytical assays to be considered reliable and reproducible, they must undergo a thorough validation process, often following guidelines from regulatory bodies like the FDA. nih.govich.org Full validation for a chromatographic method establishes the performance characteristics of the assay. ich.org

Key validation parameters include:

Selectivity and Specificity : The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. ich.orgjapsonline.com

Accuracy : The closeness of the determined value to the nominal concentration, often expressed as a percentage of the nominal value. nih.gov For pravastatin assays, accuracy has been reported in the range of 95.87% to 112.40%. nih.gov

Precision : The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is assessed at both intra-day and inter-day levels. nih.gov For pravastatin, intra- and inter-assay precisions at the LLOQ were reported as 3.30% and 7.31%, respectively. nih.gov

Calibration Curve : The relationship between the instrument response and the known concentration of the analyte. Linearity is assessed over a specific concentration range. For pravastatin, linear ranges such as 0.5-200 ng/mL have been established with a correlation coefficient (r) of ≥ 0.9988. nih.gov

Lower Limit of Quantification (LLOQ) : The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov An LLOQ of 0.5 ng/mL has been achieved for pravastatin in plasma. nih.gov

Recovery : The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard. Recoveries for pravastatin have been reported to be around 107.44%. nih.gov

Stability : The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Table 4: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Example Finding for Pravastatin Assay |

|---|---|---|

| Accuracy | Within ±15% of nominal (±20% at LLOQ) japsonline.com | 95.87% to 112.40% nih.gov |

| Precision (RSD/CV) | ≤15% (≤20% at LLOQ) japsonline.com | Intra-assay: 3.30% at LLOQ; Inter-assay: 7.31% at LLOQ nih.gov |

| Linearity (r) | Typically ≥ 0.99 | ≥ 0.9988 nih.gov |

| LLOQ | Quantifiable with acceptable accuracy and precision | 0.5 ng/mL nih.gov |

| Recovery | Consistent, precise, and reproducible | 107.44% nih.gov |

This is an interactive data table. You can sort and filter the data as needed.

Specificity and Selectivity in Isotopic Differentiation

The fundamental principle enabling the differentiation between Pravastatin and its deuterated form, Pravastatin-d3 Sodium Salt, lies in their mass difference. In mass spectrometry, compounds are ionized and separated based on their mass-to-charge (m/z) ratio. Since deuterium is heavier than hydrogen, Pravastatin-d3 has a higher mass than the unlabeled Pravastatin. This mass difference allows the mass spectrometer to selectively detect and quantify both the analyte (Pravastatin) and the internal standard (Pravastatin-d3) simultaneously, even if they co-elute chromatographically. clearsynth.commdpi.com

Analytical methods are designed to monitor specific ion transitions for each compound. For instance, in an LC-MS/MS method, a precursor ion for Pravastatin is selected and fragmented, and a specific product ion is monitored. A different, mass-shifted set of precursor and product ions is used for Pravastatin-d3. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly improbable that an interfering compound in the matrix would have the same retention time, precursor ion mass, and product ion mass as the analyte or its labeled standard.

While the chemical properties of deuterated standards are nearly identical to their native counterparts, slight differences in chromatographic retention times can sometimes be observed due to isotopic effects. jst.go.jp However, in most modern LC-MS/MS applications, this effect is minimal and does not compromise the primary basis of differentiation, which remains the distinct m/z ratio. The co-elution or near co-elution of the analyte and the deuterated standard is actually advantageous as it ensures they experience the same ionization suppression or enhancement effects from the sample matrix. clearsynth.com

Sensitivity and Limits of Quantification in Tracer Studies

Tracer studies, such as pharmacokinetic investigations, require highly sensitive methods to measure drug concentrations over time, often at very low levels. The use of Pravastatin-d3 as an internal standard in LC-MS/MS assays facilitates the development of methods with very low limits of quantification.

A validated LC-MS/MS method for the determination of Pravastatin in human plasma, which employed Pravastatin-d3 as the internal standard, demonstrates this high sensitivity. nih.gov The method achieved a lower limit of quantitation (LLOQ) for Pravastatin that is suitable for pharmacokinetic studies.

| Matrix | Analyte | LLOQ (ng/mL) | Method |

| Human Plasma | Pravastatin | 0.106 | LC-MS/MS |

| Human Plasma | 3α-hydroxy pravastatin | 0.105 | LC-MS/MS |

This table presents the Lower Limit of Quantitation (LLOQ) for Pravastatin and its metabolite in human plasma using an LC-MS/MS method with Pravastatin-d3 as the internal standard. Data sourced from Ahmed et al. (2015). nih.gov

This level of sensitivity is crucial for accurately defining the terminal elimination phase of the drug's pharmacokinetic profile and for studies involving low doses. The ability to achieve a low LLOQ is a direct benefit of the clean signal-to-noise ratio obtained by using a stable isotope-labeled internal standard, which effectively corrects for analytical variability.

Precision and Accuracy Assessment for Deuterated Standards

The primary role of a deuterated internal standard like Pravastatin-d3 is to ensure the precision and accuracy of the analytical method. clearsynth.comnih.gov Because the deuterated standard is chemically identical to the analyte, it behaves in the same way during sample preparation, extraction, chromatographic separation, and ionization. clearsynth.com By adding a known amount of Pravastatin-d3 to every sample at the beginning of the workflow, it internally corrects for procedural losses and variations in instrument response, including matrix effects.

The effectiveness of this approach is demonstrated by the validation results from studies quantifying Pravastatin in human plasma using Pravastatin-d3. These studies consistently report high levels of precision and accuracy, well within the stringent limits set by regulatory guidelines. Precision is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), while accuracy is expressed as the percentage of the nominal concentration.

Below are tables summarizing the precision and accuracy data from a validated bioanalytical method.

Intra-Day Precision and Accuracy for Pravastatin in Human Plasma

| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |

|---|---|---|---|

| 0.106 (LLOQ) | 0.103 ± 0.010 | 9.7 | 97.2 |

| 0.211 (Low QC) | 0.219 ± 0.012 | 5.5 | 104.0 |

| 4.22 (Medium QC) | 4.110 ± 0.170 | 4.1 | 97.4 |

QC = Quality Control; LLOQ = Lower Limit of Quantitation. Data sourced from Ahmed et al. (2015). nih.gov

Inter-Day Precision and Accuracy for Pravastatin in Human Plasma

| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=15) | Precision (%CV) | Accuracy (%) |

|---|---|---|---|

| 0.106 (LLOQ) | 0.112 ± 0.007 | 6.3 | 106.0 |

| 0.211 (Low QC) | 0.211 ± 0.013 | 6.2 | 100.0 |

| 4.22 (Medium QC) | 4.170 ± 0.190 | 4.6 | 98.8 |

QC = Quality Control; LLOQ = Lower Limit of Quantitation. Data sourced from Ahmed et al. (2015). nih.gov

The data shows that both intra- and inter-day precision values were below 10%, and accuracy was within ±6% of the nominal values, demonstrating the robustness and reliability of the method. Another study using a deuterated standard (pravastatin-d9) reported intra- and inter-day precision below 16.1% and 12.6%, respectively, further supporting the utility of this approach. cjph.com.cn Such high levels of precision and accuracy are essential for regulatory submissions and for making confident decisions in clinical and research settings.

Role of Pravastatin D3 Sodium Salt As an Internal Standard in Bioanalytical Research

Principles and Advantages of Stable Isotope-Labeled Internal Standards

The fundamental principle behind using a stable isotope-labeled internal standard is to have a compound that is chemically and physically almost identical to the analyte of interest but has a different molecular mass. scioninstruments.com Pravastatin-d3 Sodium Salt fits this description perfectly for the analysis of pravastatin (B1207561). It contains three deuterium (B1214612) (d3) atoms in place of hydrogen atoms, increasing its mass-to-charge ratio (m/z) without significantly altering its chemical properties like polarity, pKa, and solubility. caymanchem.com

In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the SIL-IS is added at a known concentration to every sample, including calibrators, quality controls, and unknown study samples, at an early stage of sample preparation. nih.gov Because the SIL-IS and the analyte (pravastatin) behave nearly identically during extraction, chromatography, and ionization, any sample-to-sample variation or loss during these steps affects both compounds proportionally. scioninstruments.comcrimsonpublishers.com The mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass difference. lgcstandards.com Quantification is then based on the ratio of the analyte's MS signal to the SIL-IS's MS signal, rather than the absolute signal of the analyte alone. researchgate.net

The primary advantages of this approach are:

Enhanced Accuracy and Precision: By correcting for variability in sample preparation and instrument response, SIL-IS significantly improves the accuracy and precision of quantitative results. crimsonpublishers.commusechem.com Studies have demonstrated that methods using SIL internal standards generally yield better performance compared to those using structural analogues. crimsonpublishers.comnih.gov

Increased Sensitivity: SIL-IS helps to improve the signal-to-noise ratio, allowing for the clear detection and quantification of analytes at very low concentrations. musechem.com

Reliable Quantification: The use of an internal standard that co-elutes with the analyte provides a stable reference point, ensuring that measurements accurately reflect the true concentration of the analyte in the original sample. scioninstruments.com

Minimizing Matrix Effects and Enhancing Assay Robustness

A significant challenge in bioanalytical chemistry, especially when analyzing samples like plasma, blood, or urine, is the "matrix effect." rsc.org This phenomenon occurs when co-eluting, endogenous components of the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. scioninstruments.com This interference can cause significant errors in quantification, compromising the reliability of the results.

Stable isotope-labeled internal standards like Pravastatin-d3 Sodium Salt are the preferred tool for mitigating matrix effects. scioninstruments.comcrimsonpublishers.com Since the SIL-IS has the same molecular structure and physicochemical properties as the analyte, it is affected by the matrix components in the exact same way. musechem.com If the analyte's signal is suppressed by 20% in a particular sample, the signal of the Pravastatin-d3 internal standard will also be suppressed by 20%. Because the final calculation is based on the ratio of the two signals, the effect is canceled out, leading to an accurate quantification. researchgate.net

Research has shown that this compensation is highly effective. For instance, in methods developed for statins in human plasma, the use of a SIL-IS is crucial for producing clean extracts and minimizing matrix effects, thereby ensuring that the assay's precision, selectivity, and sensitivity are not compromised. nih.govnih.govresearchgate.net This ability to correct for unpredictable matrix effects makes the entire analytical method more robust and reliable across different patient samples and over long periods of analysis. rsc.org

Calibration Curve Development and Quantification Strategies for Research Analytes

In quantitative bioanalysis, a calibration curve is essential for determining the concentration of an analyte in unknown samples. jsmcentral.org Pravastatin-d3 Sodium Salt plays a central role in the development and application of these curves for pravastatin quantification.

The process typically involves preparing a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known, varying concentrations of the analyte (pravastatin) and a fixed concentration of the internal standard (Pravastatin-d3 Sodium Salt). jsmcentral.org These standards are then processed and analyzed by LC-MS/MS. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte for each standard. nih.gov A linear regression model with a weighting factor (commonly 1/x² or 1/x) is typically applied to the data. jsmcentral.org

A key aspect of method validation is demonstrating the linearity, accuracy, and precision of the calibration curve over a specified concentration range. For example, a validated method for pravastatin in human plasma used Pravastatin-d3 as the internal standard and established a linear range from 0.500 to 500 ng/mL. jsmcentral.orgjsmcentral.org The acceptance criterion for such curves is typically a correlation coefficient (r²) of 0.99 or greater, with the back-calculated concentrations of the standards falling within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ). jsmcentral.org

The tables below present data from a representative bioanalytical method validation study for pravastatin using Pravastatin-d3 Sodium Salt as the internal standard, illustrating the performance of the calibration curve and the assay's precision and accuracy.

Table 1: Representative Calibration Curve Data for Pravastatin in Human Plasma Data extracted from a study by Gopu et al. (2017) using Pravastatin-d3 Sodium Salt as the internal standard. jsmcentral.org

| Nominal Concentration (ng/mL) | Mean Observed Concentration (ng/mL) | Coefficient of Variation (CV, %) | Accuracy (%) |

| 0.500 (LLOQ) | 0.505 | 5.2 | 101.0 |

| 1.00 | 0.984 | 6.4 | 98.4 |

| 2.50 | 2.53 | 4.5 | 101.2 |

| 5.00 | 5.08 | 3.8 | 101.6 |

| 25.0 | 24.6 | 2.1 | 98.4 |

| 50.0 | 49.2 | 1.9 | 98.4 |

| 250 | 254 | 2.5 | 101.6 |

| 450 | 448 | 3.1 | 99.6 |

| 500 | 495 | 2.8 | 99.0 |

Table 2: Intra-day and Inter-day Precision and Accuracy for Pravastatin Quantification Data from a study quantifying pravastatin in plasma, demonstrating assay robustness. nih.gov

| Sample Type | Nominal Concentration (ng/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (%) | Inter-day Precision (% CV) | Inter-day Accuracy (%) |

| Plasma | LLOQ (0.106) | < 10 | 97.2 - 104 | < 7 | 98.8 - 106 |

| Plasma | Low QC | < 10 | 97.2 - 104 | < 7 | 98.8 - 106 |

| Plasma | Medium QC | < 10 | 97.2 - 104 | < 7 | 98.8 - 106 |

| Plasma | High QC | < 10 | 97.2 - 104 | < 7 | 98.8 - 106 |

These quantification strategies, anchored by the use of Pravastatin-d3 Sodium Salt, enable researchers to reliably measure pravastatin concentrations in complex biological samples, which is fundamental for pharmacokinetic and other clinical research studies. nih.govresearchgate.netacs.org

Applications of Pravastatin D3 Sodium Salt in Metabolic Pathway Elucidation Research

Tracing Pravastatin (B1207561) Metabolism in In Vitro and Preclinical Models

The use of isotopically labeled compounds is a cornerstone of drug metabolism research, enabling the precise tracing of a drug's journey through biological systems. While studies may utilize different isotopes, such as Carbon-14 ([¹⁴C]), the principles of tracing are identical for deuterium-labeled compounds like Pravastatin-d3. These tracers allow for the differentiation of the drug and its metabolites from endogenous substances in complex biological matrices.

In in vitro models, such as human liver microsomes (HLMs) or cultured hepatocytes, Pravastatin-d3 is used to study the rate and extent of metabolism. researchgate.netnih.gov For instance, studies using HLMs have been instrumental in determining the intrinsic clearance of statins and identifying the primary metabolic routes. researchgate.netnih.gov Researchers can incubate Pravastatin-d3 with these preparations and monitor the disappearance of the parent compound and the appearance of labeled metabolites over time.

Preclinical studies in animal models, such as rats or rabbits, utilize Pravastatin-d3 to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in vivo. frontiersin.orgnih.gov Following administration of the labeled compound, biological samples like plasma, urine, and feces can be collected and analyzed. nih.gov This allows researchers to construct a comprehensive picture of the drug's fate, identifying major routes of elimination and quantifying the extent of metabolic conversion. For example, studies on rats have used pravastatin as a probe drug to investigate the role of organic anion-transporting polypeptides (OATPs) in hepatic uptake, a critical step preceding metabolism. frontiersin.org

Investigating Metabolite Formation and Identification Using Labeled Precursors

A significant challenge in metabolism studies is the identification of novel metabolites within a complex biological sample. The use of labeled precursors like Pravastatin-d3 Sodium Salt greatly simplifies this process. In mass spectrometry analysis, the deuterium (B1214612) atoms in Pravastatin-d3 create a characteristic mass shift. This "heavy" signature allows any molecule derived from the drug to be easily distinguished from the thousands of other endogenous compounds present in the sample.

Research has identified several key biotransformation pathways for pravastatin, and the use of a labeled precursor is essential for confirming these structures. psu.edu The major metabolic transformations include:

Isomerization: Conversion to isomers such as 6-epi-pravastatin and the 3α-hydroxy isomer of pravastatin (SQ 31,906). nih.govdroracle.ai

Oxidation: Enzymatic ring hydroxylation and oxidation of the ester side chain. nih.govpsu.edu

Conjugation: Formation of acyl glucuronide conjugates, a common pathway for statins with a carboxylic acid group. nih.govdrugbank.com

By using Pravastatin-d3 as the substrate, each of these metabolites would retain the deuterium label, confirming their origin and aiding in their structural elucidation through techniques like LC-MS/MS. A human study using [¹⁴C]Pravastatin successfully isolated and identified unchanged pravastatin and at least ten metabolites from urine, demonstrating the power of isotopic labeling in mapping metabolic profiles. nih.gov

Table 1: Major Identified Metabolites of Pravastatin

| Metabolite Name | Biotransformation Pathway | Method of Identification |

|---|---|---|

| 3α-hydroxy-iso-Δ5-pravastatin (SQ 31,906) | Isomerization | HPLC, Mass Spectrometry, NMR nih.gov |

| 6-epi-pravastatin | Isomerization | HPLC, Mass Spectrometry, NMR nih.gov |

| 3'α,5'β,6'β-trihydroxy pravastatin | Ring Hydroxylation | Mass Spectrometry nih.gov |

Elucidation of Enzyme-Specific Metabolic Transformations

Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting drug-drug interactions. Pravastatin-d3 is an invaluable tool for these investigations. By incubating the labeled compound with individual, purified drug-metabolizing enzymes, researchers can unequivocally determine which enzymes are capable of its biotransformation.

Unlike many other statins, pravastatin is not extensively metabolized by the cytochrome P450 (CYP) enzyme system. pharmgkb.orge-lactancia.org However, studies using human liver microsomes and recombinant CYP enzymes have shown that CYP3A4 is involved in the formation of some hydroxylated metabolites, although this is considered a minor elimination pathway. nih.gov The use of specific chemical inhibitors for CYP3A4 in these assays helps confirm its role; a reduction in the formation of a specific labeled metabolite in the presence of the inhibitor points to the enzyme's involvement. nih.gov

Phase II metabolism, particularly glucuronidation, plays a more significant role for pravastatin. drugbank.comfrontiersin.org Studies with expressed UDP-glucuronosyltransferase (UGT) enzymes have demonstrated that UGT1A1 and UGT1A3 are capable of forming acyl glucuronide conjugates of statins. nih.gov Incubating Pravastatin-d3 with these specific recombinant UGTs and observing the formation of the corresponding labeled glucuronide would directly confirm their catalytic role in pravastatin's metabolic pathway.

Table 2: Enzymes Involved in Pravastatin Metabolism

| Enzyme Family | Specific Enzyme | Metabolic Reaction | Significance |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4 | Hydroxylation | Minor metabolic pathway nih.gov |

Biochemical and Cellular Mechanistic Research Utilizing Pravastatin D3 Sodium Salt

HMG-CoA Reductase Inhibition Studies with Deuterated Analogs

Pravastatin (B1207561) functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govpatsnap.com It competes with the natural substrate, HMG-CoA, for the active site of the enzyme, thereby blocking the conversion of HMG-CoA to mevalonate (B85504) and reducing the synthesis of cholesterol. patsnap.com

In biochemical studies designed to characterize this inhibition, Pravastatin-d3 Sodium Salt is indispensable. It is predominantly used as an internal standard for the quantification of pravastatin in assays employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comcaymanchem.com The stable isotope label—three deuterium (B1214612) atoms—gives Pravastatin-d3 a distinct mass-to-charge ratio from the unlabeled compound, allowing for its precise measurement alongside the active drug. nih.gov This accurate quantification is essential for determining key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which define the potency of the inhibitor.

Table 1: Inhibitory Constants for Pravastatin against HMG-CoA Reductase

This table summarizes the reported inhibitory constants for pravastatin, highlighting its potency as an HMG-CoA reductase inhibitor. The determination of these values in research settings is often facilitated by the use of deuterated standards like Pravastatin-d3 for accurate concentration measurements.

| Parameter | Reported Value | Description | Source |

|---|---|---|---|

| IC50 | 5.6 μM | The concentration of pravastatin required to inhibit HMG-CoA reductase activity by 50%. | medchemexpress.com |

| Ki | ~1 nM - 2.3 nM | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. A lower Ki indicates a higher binding affinity. | bertin-bioreagent.comrndsystems.com |

Investigation of Cholesterol Biosynthesis Pathway Modulation

The inhibition of HMG-CoA reductase initiates a cascade of complex adjustments throughout the cholesterol biosynthesis pathway. Research into this modulation often employs stable isotope tracing techniques to map the flow of metabolites. While studies have historically used tracers like deuterium-labeled water (D₂O) to measure de novo cholesterol synthesis, deuterated analogs of drugs play a different but complementary role. nih.gov

Pravastatin-d3 Sodium Salt is crucial for studies using stable isotope dilution mass spectrometry to quantify key intermediates in the cholesterol and bile acid synthesis pathways. nih.gov For instance, researchers investigating the effects of pravastatin treatment on the levels of mevalonic acid (MVA), the direct product of the HMG-CoA reductase reaction, would use a deuterated internal standard to achieve accurate measurements. nih.gov By correlating precise pravastatin concentrations (measured using Pravastatin-d3 as a standard) with changes in the levels of MVA and other downstream sterols, scientists can build a quantitative model of how statins modulate the entire biosynthetic network. nih.govnih.gov This approach helps to resolve complex questions, such as whether statin therapy ultimately leads to a net decrease or a compensatory increase in cholesterol synthesis rates in different tissues. nih.gov

Table 2: Application of Deuterated Standards in Cholesterol Pathway Analysis

This table outlines the role of stable isotope-labeled compounds in quantifying key intermediates of the cholesterol biosynthesis pathway, a process where Pravastatin-d3 serves as an essential tool for measuring the parent drug's concentration.

| Analyte | Analytical Method | Role of Deuterated Standard | Source |

|---|---|---|---|

| Mevalonic Acid (MVA) | Stable Isotope Dilution Mass Spectrometry (LC-MS/MS) | Deuterated MVA is used as an internal standard to quantify changes in MVA levels post-pravastatin treatment. Pravastatin-d3 is used to quantify the pravastatin causing the effect. | nih.gov |

| Pravastatin | GC- or LC-MS | Pravastatin-d3 is used as an internal standard for the accurate quantification of the active drug itself in biological samples. | bertin-bioreagent.comcaymanchem.com |

Research into Downstream Molecular Signaling Cascades and Cellular Responses

The biological effects of pravastatin extend beyond the inhibition of cholesterol synthesis; these are often referred to as pleiotropic effects. nih.gov These effects are driven by the depletion of isoprenoid intermediates, which are downstream products of mevalonate and are essential for the post-translational modification and function of various signaling proteins. Research into these downstream signaling pathways relies on the ability to correlate cellular events with precise levels of the inhibitor.

Pravastatin-d3 Sodium Salt facilitates this research by acting as a reliable internal standard to confirm drug exposure in cell culture or in vivo models. bertin-bioreagent.comcaymanchem.com This ensures that the observed changes in cellular signaling are directly attributable to the presence of pravastatin. For example, research has demonstrated that pravastatin can induce the proliferation and migration of endothelial cells, crucial events in angiogenesis. nih.gov These effects were linked to the activation of the PI3K/Akt/mTOR/p70S6K signaling pathway. nih.gov In other studies, pravastatin treatment was shown to affect macrophage function, reversing hypercholesterolemia-induced changes to mitochondria-endoplasmic reticulum interactions and modulating inflammation-related gene expression. nih.gov In all such studies, the use of a deuterated standard like Pravastatin-d3 is fundamental to establishing a definitive link between the drug's concentration and the complex downstream cellular responses.

Table 3: Downstream Cellular Effects Investigated Using Pravastatin

This table summarizes key research findings on the downstream molecular and cellular responses to pravastatin. The use of Pravastatin-d3 as a quantitative standard is implicit in such studies to ensure accurate dose-response relationships.

| Cellular Process | Affected Pathway/Response | Cell Type | Research Finding | Source |

|---|---|---|---|---|

| Angiogenesis | PI3K/Akt/mTOR/p70S6K Signaling | Rat Aortic Endothelial Cells | Pravastatin activates the signaling cascade, promoting cell proliferation and migration. | nih.gov |

| Macrophage Function | Mitochondria-ER Interaction, Gene Expression | Macrophages (from LDLr-/- mice) | Pravastatin reverses hypercholesterolemia-induced effects on mitochondrial structure, foam cell formation, and phagocytosis. | nih.gov |

| Cell Signaling | NF-κB Signaling | General | Pravastatin is implicated in research concerning the NF-κB signaling pathway. | caymanchem.com |

Stability Investigations of Pravastatin D3 Sodium Salt in Research Environments

Degradation Pathway Analysis in Controlled Research Conditions

Forced degradation studies are essential to identify potential degradation products and understand the intrinsic stability of a compound. While specific degradation pathway studies for the d3-labeled variant are not extensively published, the degradation profile of Pravastatin (B1207561) Sodium Salt provides a reliable model due to the chemical similarity. The deuterium (B1214612) labeling is unlikely to alter the fundamental degradation mechanisms.

Studies on pravastatin reveal that it is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions. researchgate.net The primary degradation pathway involves the hydrolysis of the lactone ring, a common vulnerability for statin compounds. google.com

Under acidic conditions, pravastatin degradation is more pronounced compared to alkaline conditions. researchgate.net In acidic media, multiple degradation products are formed, whereas in alkaline solutions, typically one major degradation product is observed. researchgate.net One significant degradant is the lactone form of pravastatin, which can form over time and indicates a decrease in the stability of the formulation. google.com The presence of impurities, such as "Impurity A," has also been used as an indicator to assess the stability of pravastatin formulations. google.com

Forced degradation studies using high-performance liquid chromatography (HPLC) have successfully separated pravastatin from its degradation products formed under various stress conditions, including:

Acid Hydrolysis: Leads to the formation of several degradation peaks in chromatograms. researchgate.netresearchgate.net

Alkaline Hydrolysis: Results in the formation of degradation products. researchgate.netresearchgate.net

Oxidative Degradation: Chemical oxidation can modify the chromatogram, indicating compound degradation. researchgate.netresearchgate.net

Thermal Stress: Exposure to high temperatures (e.g., 105°C) can induce degradation. researchgate.net

Photolytic Stress: Exposure to UV light can also cause degradation. researchgate.net

The rate of degradation is often pH-dependent, and kinetic studies show that the hydrolysis of pravastatin typically follows pseudo-first-order kinetics. researchgate.net

Evaluation of Storage Conditions Impact on Compound Integrity

Proper storage is critical to maintain the chemical integrity of Pravastatin-d3 Sodium Salt. Factors such as temperature, light, and humidity can significantly impact its stability over time.

For solid forms of Pravastatin-d3 Sodium Salt, storage at low temperatures is recommended to ensure long-term stability. Suppliers often recommend storing the compound at -20°C. caymanchem.comlgcstandards.com Under these conditions, the compound is reported to be stable for at least four years. caymanchem.com

For solutions of Pravastatin Sodium Salt, stability is highly dependent on the storage temperature and the solvent used. A study on an aqueous solution of pravastatin sodium salt (4 mg/mL) evaluated its stability over 60 days under two different storage conditions. nih.govresearchgate.netnih.gov

The findings from this study are summarized in the table below:

| Storage Condition | Time Period | Concentration Change | pH Stability | Microbiological Stability |

|---|---|---|---|---|

| Refrigerated (2°C–8°C) | 60 days | No statistically significant difference | Stable | No microbial growth detected (<10 CFU/mL) |

| Room Temperature (22°C–25°C) | 60 days | No statistically significant difference | Stable | No microbial growth detected (<10 CFU/mL) |

This study demonstrated that an aqueous solution of pravastatin sodium salt prepared in a preserved sodium bicarbonate solution is chemically and microbiologically stable for up to 60 days at both refrigerated and room temperatures. nih.govnih.gov The pH of the solutions also remained stable throughout the study period. nih.gov Similarly, stock solutions of pravastatin sodium in acetonitrile (B52724) have shown no significant changes in absorption measurements when stored for one month. rjptonline.org

Methodologies for Assessing Chemical Stability in Solutions and Biological Samples

Several analytical methodologies are employed to assess the chemical stability of Pravastatin-d3 Sodium Salt in various matrices, including pure solutions and biological samples.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing. researchgate.net Stability-indicating HPLC methods are developed to separate the active pharmaceutical ingredient from any degradants, excipients, or impurities. researchgate.netresearchgate.net

Key features of a typical HPLC method for pravastatin stability analysis include:

Column: A C18 reverse-phase analytical column is commonly used. researchgate.netnih.gov

Mobile Phase: A mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as a phosphate (B84403) buffer) is typically used. researchgate.netresearchgate.net The pH of the mobile phase is often adjusted to achieve optimal separation. researchgate.net

Detection: A Diode Array Detector (DAD) or a UV detector is frequently used, with monitoring at a wavelength of maximum absorption for pravastatin, such as 230 nm or 238 nm. researchgate.netnih.govresearchgate.net

The table below outlines parameters from a validated HPLC-DAD method used for stability studies of an aqueous pravastatin sodium salt solution. nih.gov

| Parameter | Specification |

|---|---|

| System | HPLC with Diode Array Detector (HPLC-DAD) |

| Column | C18 reverse phase (5 µm, 4.6×250 mm) |

| Detection Wavelength | 230 nm |

| Retention Time | 6.94 min |

| Limit of Detection (LOD) | 0.001 mg/mL |

| Limit of Quantification (LOQ) | 0.003 mg/mL |

In addition to HPLC, other analytical techniques used for the determination of pravastatin in various samples include:

Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): Offers high sensitivity and selectivity, making it suitable for analyzing low concentrations of the compound in complex biological samples. rjptonline.org

Gas Chromatography/Mass Spectrometry (GC/MS): Another mass spectrometry-based technique that can be used for quantification. rjptonline.org

Spectrophotometry: A simpler and more rapid method based on the formation of a colored complex that can be quantified at a specific wavelength. For instance, a method involving the formation of a yellow ion-pair complex between pravastatin sodium and bromocresol purple in an acetonitrile medium has been described. rjptonline.org

These methodologies allow researchers to accurately quantify the concentration of Pravastatin-d3 Sodium Salt over time and under different conditions, thereby providing a comprehensive assessment of its chemical stability.

Emerging Research Applications and Future Directions for Deuterated Pravastatin Analogs

Novel Methodological Advancements in Isotopic Tracer Technologies

The use of stable isotope-labeled compounds has become a cornerstone of modern bioanalytical research, and Pravastatin-d3 Sodium Salt is a prime example of this advancement. This deuterated analog of pravastatin (B1207561) serves a critical role as an internal standard for the quantification of the parent drug in various biological matrices. bertin-bioreagent.comcaymanchem.com Its primary application is in mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comcaymanchem.com

The incorporation of deuterium (B1214612) atoms results in a molecule with a higher molecular weight than the endogenous pravastatin, but with nearly identical chemical and physical properties. axios-research.com This distinction is fundamental to its function. In a typical quantitative analysis, a known amount of Pravastatin-d3 Sodium Salt is added to a biological sample (e.g., plasma or serum) before processing. caymanchem.com During MS analysis, the instrument can differentiate between the deuterated standard and the non-deuterated (endogenous) pravastatin based on their mass-to-charge ratio. This allows for highly accurate and precise quantification of pravastatin, as any variability or loss during sample preparation and injection affects both the analyte and the internal standard equally, with the ratio between them remaining constant. medchemexpress.commedchemexpress.com

This isotopic tracer technology has led to the development of robust and validated bioanalytical assays for pravastatin and its metabolites. researchgate.net For instance, a capillary gas chromatography/negative ion chemical ionization mass spectrometry method has been developed to measure pravastatin and its major metabolites in human serum, achieving a detection limit of 0.3 ng/ml. nih.gov The use of a deuterated internal standard is crucial for achieving such low detection limits with high confidence. nih.gov

Table 1: Key Applications of Pravastatin-d3 in Isotopic Tracer Technologies

| Application Area | Technique(s) | Purpose | Reference |

| Quantitative Bioanalysis | LC-MS, GC-MS | Internal standard for accurate quantification of pravastatin. | bertin-bioreagent.com, caymanchem.com |

| Pharmacokinetic Studies | LC-MS/MS | Tracing the absorption, distribution, metabolism, and excretion (ADME) of pravastatin. | medchemexpress.com |

| Metabolite Identification | Mass Spectrometry | Aiding in the structural elucidation of pravastatin metabolites. | nih.gov |

| Analytical Method Validation | HPLC, LC-MS/MS | Serving as a reference standard to ensure assay accuracy, precision, and linearity. | axios-research.com, researchgate.net |

Potential for Advanced Systems Biology and Omics Research Integration

Systems biology aims to understand the complex interactions within biological systems by integrating diverse data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. vascular-proteomics.comdigit-biotech.eu Stable isotope-labeled compounds like Pravastatin-d3 Sodium Salt are poised to play a significant role in these multi-omics approaches, particularly in studies related to cardiovascular disease and drug metabolism. vascular-proteomics.comnih.gov

Integrating data from different omics levels provides a more holistic view of a drug's effect than any single analysis can. nih.gov For example, a study integrating genomics and metabolomics in the PROSPER pravastatin trial used nuclear magnetic resonance (NMR) to analyze plasma, revealing similarities in the metabolomic effects of statin therapy and a specific PCSK9 gene variant. vascular-proteomics.com The use of a stable isotope tracer like Pravastatin-d3 in such a study would allow researchers to precisely track the drug's metabolic fate and directly correlate its presence and the activity of its metabolic products with changes in the broader metabolome, transcriptome, and proteome.

In the context of lipidomics, a sub-field of metabolomics, Pravastatin-d3 can be used to trace the influence of pravastatin on cholesterol and lipoprotein metabolism with exceptional detail. vascular-proteomics.com By tracking the deuterium label, researchers can follow the downstream effects of HMG-CoA reductase inhibition, mapping out the subsequent alterations in various lipid species. This provides a dynamic view of the metabolic rewiring induced by the drug, offering insights that are not achievable with non-labeled compounds. researchgate.net This approach helps to connect the drug's mechanism of action at the molecular level to broader physiological outcomes, a central goal of systems biology. nih.gov

Development of New Deuterated Pravastatin Analogs for Specific Research Probes

The strategic replacement of hydrogen with deuterium in drug molecules is a growing field in pharmaceutical research. pharmaceutical-technology.com This process, known as deuteration, can alter a drug's metabolic profile, often slowing the rate of metabolism by strengthening the carbon-hydrogen bond at sites of enzymatic attack (the kinetic isotope effect). medchemexpress.comresearchgate.net This has led to the development of approved deuterated drugs, such as deutetrabenazine, which offers a different dosing frequency compared to its non-deuterated counterpart. venable.com

Building on this concept, there is significant potential for the development of new deuterated pravastatin analogs beyond the commercially available Pravastatin-d3. These new analogs could be designed as highly specific research probes. For example, selective deuteration at different positions on the pravastatin molecule could help elucidate specific metabolic pathways. By observing which deuterated positions are retained or lost, researchers can pinpoint the exact sites of metabolic transformation.

Furthermore, deuterated versions of pravastatin metabolites, such as 3'-isopravastatin, 6'-epipravastatin, or dihydropravastatin, could be synthesized. researchgate.netmdpi.com These would serve as invaluable tools for studying the formation, clearance, and biological activity of these specific metabolites. The development of a library of such deuterated analogs would provide a sophisticated toolkit for detailed pharmacokinetic and mechanistic studies, advancing our understanding of pravastatin's complex pharmacology. researchgate.net

Table 2: Potential Future Deuterated Pravastatin Analogs for Research

| Potential Analog | Rationale for Development | Research Application |

| Site-Specific Deuterated Pravastatin | To probe specific metabolic weak spots on the molecule. | Elucidating specific enzymatic pathways (e.g., P450-mediated oxidation). |

| Deuterated 3'-isopravastatin | To serve as an internal standard for this specific isomer. | Quantifying isomeric metabolite formation and understanding its clinical relevance. |

| Deuterated 6'-epipravastatin | To serve as an internal standard for this specific epimer. | Investigating the stereospecific metabolism and activity of pravastatin. |

| Deuterated Dihydropravastatin | To trace the formation and fate of this byproduct. | Studying impurities from fermentative production and their potential biological effects. |

Q & A

Q. What is the role of Pravastatin-d3 Sodium Salt in quantitative LC-MS/MS analysis of pravastatin and its metabolites?

Pravastatin-d3 Sodium Salt serves as a stable isotope-labeled internal standard (IS) to improve accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated structure minimizes matrix effects and compensates for analyte loss during sample preparation. For example, in plasma and urine analyses, it enables precise quantification of pravastatin and its metabolite 3α-hydroxy pravastatin via MRM transitions (e.g., m/z 426 → 321 for pravastatin-d3 vs. m/z 423 → 321 for the parent compound) . Calibration curves are constructed using spiked standards, with quality control (QC) samples validated for intra- and inter-day precision (<15% CV) .

Q. How is the purity and stability of Pravastatin-d3 Sodium Salt validated in experimental workflows?

Purity is verified using HPLC (≥98% by area normalization) and confirmed via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) . Stability studies involve storage under controlled conditions (e.g., -20°C, desiccated) with periodic re-analysis. Pharmacopeial guidelines (e.g., USP) recommend testing for degradation products (e.g., oxidation, hydrolysis) using forced degradation protocols . Batch-to-batch consistency is critical; deviations in salt content or isotopic enrichment (>99% deuterium) may require additional QC steps, such as peptide content analysis for sensitive assays .

Advanced Research Questions

Q. What methodological considerations apply when using Pravastatin-d3 Sodium Salt to study hepatic transporter-mediated disposition?

Pravastatin-d3 is used to investigate organic anion-transporting polypeptide (OATP) uptake mechanisms. In membrane fractionation studies, liver homogenates are centrifuged (100,000 × g) to isolate membrane proteins. Western blotting quantifies OATP1B1/1B3 expression, normalized to controls (e.g., pan-cadherin). Pravastatin-d3 pharmacokinetics in transgenic mice (e.g., OATP-deficient models) reveal transporter-dependent clearance, with data analyzed via two-way ANOVA and Bonferroni correction .

Q. How does deuterium labeling affect metabolic profiling of pravastatin in vivo?

Deuterium substitution at specific positions (e.g., methyl groups) reduces metabolic interference while retaining physicochemical properties. For example, pravastatin-d3 avoids isotopic scrambling during β-oxidation, enabling accurate tracking of 3α-hydroxy metabolite formation. LC-MS/MS analyses in human plasma show negligible deuterium loss (<2%) over 24 hours, confirming isotopic stability .

Q. What strategies optimize detection of Pravastatin-d3 Sodium Salt in complex matrices like atherosclerotic plaque or tumor tissue?

Tissue homogenization with bovine serum albumin (BSA) minimizes nonspecific binding. Solid-phase extraction (SPE) using C18 cartridges improves recovery (>85%) prior to LC-MS/MS. Chromatographic optimization (e.g., BEH C18 columns, 1.7 µm particles) enhances resolution from endogenous lipids. Method validation includes spike-recovery experiments (80–120% acceptable range) and matrix effect assessments using post-column infusion .

Contradictions and Limitations

- Purity Claims : While and report purity ≥98%, batch-specific variations in salt content (e.g., sodium counterion) may affect solubility. Researchers must request Certificates of Analysis (CoA) for critical parameters like residual solvents .

- Pharmacokinetic Extrapolation : Pravastatin-d3 data from murine models () may not fully translate to humans due to species-specific OATP expression. Cross-validation with human hepatocyte studies is recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.